molecular formula C11H20O3 B13075589 2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one

Cat. No.: B13075589
M. Wt: 200.27 g/mol
InChI Key: AHBOSYCYANVFDZ-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with dimethoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by the addition of methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, amines.

Scientific Research Applications

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethoxymethyl)phenol: Similar in structure but with a phenolic ring instead of a cyclohexane ring.

    Dimethoxymethane: A simpler compound with two methoxy groups attached to a single carbon atom.

    Dimethoxyethane: An ether with two methoxy groups attached to an ethane backbone.

Uniqueness

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2-(dimethoxymethyl)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H20O3/c1-11(2)6-5-9(12)8(7-11)10(13-3)14-4/h8,10H,5-7H2,1-4H3

InChI Key

AHBOSYCYANVFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(OC)OC)C

Origin of Product

United States

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